molecular formula C15H16N2O B3122435 6-(4-Isopropylstyryl)-3-pyridazinol CAS No. 303146-88-5

6-(4-Isopropylstyryl)-3-pyridazinol

Cat. No.: B3122435
CAS No.: 303146-88-5
M. Wt: 240.3 g/mol
InChI Key: YFQXWHIKCKUEJN-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Isopropylstyryl)-3-pyridazinol is a pyridazine derivative characterized by a pyridazinol core substituted at the 6-position with a 4-isopropylstyryl group. This compound is of interest due to its structural uniqueness, combining aromatic and aliphatic substituents, which may influence its electronic properties and biological activity.

Properties

IUPAC Name

3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11(2)13-6-3-12(4-7-13)5-8-14-9-10-15(18)17-16-14/h3-11H,1-2H3,(H,17,18)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQXWHIKCKUEJN-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Isopropylstyryl)-3-pyridazinol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-isopropylbenzaldehyde and 3-pyridazinone.

    Condensation Reaction: The 4-isopropylbenzaldehyde undergoes a condensation reaction with 3-pyridazinone in the presence of a base such as potassium hydroxide (KOH) to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the condensation process.

Industrial Production Methods

Industrial production of 6-(4-Isopropylstyryl)-3-pyridazinol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropylstyryl)-3-pyridazinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The styryl and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens (e.g., bromine, chlorine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

6-(4-Isopropylstyryl)-3-pyridazinol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 6-(4-Isopropylstyryl)-3-pyridazinol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: By interacting with these targets, the compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 6-(4-Isopropylstyryl)-3-pyridazinol and related compounds:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
6-(4-Isopropylstyryl)-3-pyridazinol Pyridazinol 4-Isopropylstyryl at C6 C₁₆H₁₈N₂O Underexplored; structural analog
3-(4-Isopropylstyryl)-5-methylcyclohex-2-enone Cyclohexenone 4-Isopropylstyryl at C3, methyl at C5 C₁₈H₂₂O Antifungal activity (MIC: 16–61%)
6-(2-Fluorobenzyl)-3-pyridazinol Pyridazinol 2-Fluorobenzyl at C6 C₁₁H₉FN₂O Potential bioactivity (unreported)
6-(4-Pyridinyl)-3-pyridazinol hydrate Pyridazinol 4-Pyridinyl at C6 C₉H₈N₄O·H₂O Tautomeric properties; synthesis
Key Observations:

The fluorine in 6-(2-Fluorobenzyl)-3-pyridazinol may increase electronegativity, influencing binding interactions in biological systems .

Core Structure Differences: Cyclohexenone-based analogs (e.g., 3-(4-Isopropylstyryl)-5-methylcyclohex-2-enone) exhibit antifungal activity, suggesting that the styryl group’s position and core structure (pyridazinol vs. cyclohexenone) critically determine bioactivity .

Biological Activity

6-(4-Isopropylstyryl)-3-pyridazinol is an organic compound belonging to the class of pyridazinones, characterized by its unique structural features that include a pyridazine ring substituted with both a styryl group at the 6-position and an isopropyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.

Chemical Structure and Properties

The chemical structure of 6-(4-Isopropylstyryl)-3-pyridazinol can be represented as follows:

C14H16N2O\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}

This compound exhibits distinct physicochemical properties due to the presence of the isopropyl and styryl groups, which influence its lipophilicity, solubility, and interaction with biological targets.

The biological activity of 6-(4-Isopropylstyryl)-3-pyridazinol is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Binding : It may bind to receptors that regulate cell proliferation and apoptosis, influencing cellular signaling pathways critical for cancer progression.

Anti-inflammatory Properties

Research indicates that 6-(4-Isopropylstyryl)-3-pyridazinol exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated macrophages. The compound's mechanism involves the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial for inflammation.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. For instance, in cell line assays, it has shown efficacy in inducing apoptosis in various cancer cell types. The specific pathways involved include caspase activation and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the potential applications of 6-(4-Isopropylstyryl)-3-pyridazinol:

  • Case Study on Inflammatory Disease Models :
    • In a murine model of arthritis, administration of this compound resulted in a marked reduction in joint swelling and histological signs of inflammation.
    • The study reported a decrease in serum levels of inflammatory markers such as TNF-α and IL-6.
  • Case Study on Cancer Cell Lines :
    • In vitro tests on breast cancer cell lines demonstrated that treatment with 6-(4-Isopropylstyryl)-3-pyridazinol led to a significant reduction in cell viability.
    • Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting its potential as a chemotherapeutic agent.

Comparison with Related Compounds

To better understand the uniqueness of 6-(4-Isopropylstyryl)-3-pyridazinol, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-(4-Styryl)-3-pyridazinolLacks isopropyl groupModerate anti-inflammatory
4-Isopropyl-3-pyridazinolLacks styryl groupLimited anticancer activity
6-(4-Isopropylphenyl)-3-pyridazinolHas phenyl instead of styryl groupVaries based on substitution

The presence of both the isopropyl and styryl groups in 6-(4-Isopropylstyryl)-3-pyridazinol enhances its biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Isopropylstyryl)-3-pyridazinol
Reactant of Route 2
6-(4-Isopropylstyryl)-3-pyridazinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.